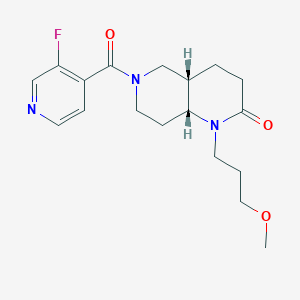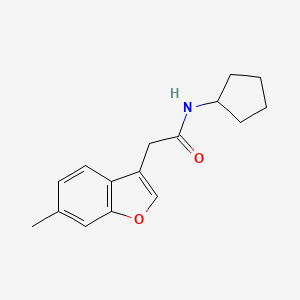
N-(cyclohexylmethyl)-2-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclohexylmethyl)-2-(2-methylphenyl)acetamide, also known as CX614, is a nootropic drug that has been extensively studied for its potential cognitive enhancing effects. It belongs to the family of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain.
作用机制
N-(cyclohexylmethyl)-2-(2-methylphenyl)acetamide modulates the activity of AMPA receptors by increasing their sensitivity to glutamate, the main neurotransmitter involved in synaptic plasticity. This leads to an increase in the amplitude and duration of excitatory postsynaptic currents (EPSCs), which enhances the strength of synaptic connections and promotes LTP. Moreover, this compound has been shown to increase the number of AMPA receptors on the cell surface, which further enhances synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. For example, this compound increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth. Moreover, this compound has been shown to increase the production of nitric oxide (NO), a signaling molecule that regulates blood flow and neuronal activity. Finally, this compound has been shown to increase the expression of immediate early genes (IEGs), which are involved in the transcriptional regulation of synaptic plasticity.
实验室实验的优点和局限性
N-(cyclohexylmethyl)-2-(2-methylphenyl)acetamide has several advantages and limitations for lab experiments. One advantage is that it has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. Moreover, this compound has been shown to enhance cognitive function in various animal models, which makes it a promising candidate for further research. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in vivo. Moreover, this compound has a relatively short half-life, which can limit its effectiveness in long-term experiments.
未来方向
There are several future directions for N-(cyclohexylmethyl)-2-(2-methylphenyl)acetamide research. One direction is to investigate the potential therapeutic applications of this compound for cognitive disorders such as Alzheimer's disease and schizophrenia. Another direction is to explore the molecular mechanisms underlying the cognitive enhancing effects of this compound, such as the role of BDNF and NO. Moreover, future research could focus on developing more potent and selective ampakines that have fewer side effects and better pharmacokinetic properties. Finally, future research could investigate the potential use of this compound in combination with other cognitive enhancers or neuroprotective agents.
合成方法
N-(cyclohexylmethyl)-2-(2-methylphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of cyclohexylmethylamine with 2-bromo-4'-methylpropiophenone, followed by the reduction of the resulting ketone with sodium borohydride. The final product is obtained by acetylation of the amine group with acetic anhydride. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of this compound.
科学研究应用
N-(cyclohexylmethyl)-2-(2-methylphenyl)acetamide has been extensively studied in vitro and in vivo for its potential cognitive enhancing effects. In vitro studies have shown that this compound enhances the activity of AMPA receptors, which are involved in synaptic plasticity and memory formation. In vivo studies have shown that this compound improves learning and memory in various animal models, including rats and mice. Moreover, this compound has been shown to enhance long-term potentiation (LTP), a cellular mechanism that underlies learning and memory.
属性
IUPAC Name |
N-(cyclohexylmethyl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-13-7-5-6-10-15(13)11-16(18)17-12-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEZTQXUTDAWSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199629 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate](/img/structure/B5308318.png)

![N~1~-methyl-N~2~-{[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5308333.png)
![6-[(2-pyrazinylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5308340.png)
![3-(3-hydroxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5308347.png)
![allyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308354.png)
![3-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}phenol](/img/structure/B5308365.png)
![7-(2-butoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5308372.png)


![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308397.png)

![N-(3-chloro-4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5308413.png)